8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate
Description
The compound 8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate is a bicyclic scaffold featuring an 8-azabicyclo[3.2.1]octene core with tert-butyl and methyl ester substituents at positions 8 and 2, respectively. This structure is significant in medicinal chemistry due to its conformational rigidity, which mimics bioactive alkaloids and enables interactions with biological targets such as opioid receptors . The tert-butyl group enhances steric bulk and metabolic stability, while the methyl ester modulates solubility and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
8-O-tert-butyl 2-O-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-5-7-10(12(16)18-4)11(15)8-6-9/h7,9,11H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHRISJFVUHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound undergoes hydrolysis under acidic or basic conditions, targeting its methyl and tert-butyl ester groups. The reaction pathway depends on pH:
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Basic Hydrolysis : Cleaves both esters to yield the corresponding dicarboxylic acid (8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylic acid).
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Selective Hydrolysis : Controlled acidic conditions (e.g., HCl in THF) preferentially hydrolyze the methyl ester due to steric hindrance from the tert-butyl group, producing the mono-acid intermediate .
Table 1: Hydrolysis Conditions and Outcomes
| Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| NaOH (1M), H₂O/EtOH, reflux | Dicarboxylic acid | 85–90 | |
| HCl (5M), THF, 0°C | 8-tert-butyl ester mono-acid intermediate | 70–75 |
Hydrogenation of the Double Bond
The exocyclic double bond in the bicyclic system is susceptible to catalytic hydrogenation. Using palladium on carbon (Pd/C) or Raney nickel under H₂ (1–3 atm), the alkene is reduced to the saturated 8-azabicyclo[3.2.1]octane derivative. Stereochemical outcomes depend on the catalyst and substrate configuration .
Key Observations :
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Endo vs. Exo Selectivity : Hydrogenation of the (1R,5S)-configured substrate (CAS 172172-51-9) yields >95% retention of stereochemistry at bridgehead positions .
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Reaction Conditions : Typical runs require 12–24 hours at 25–50°C .
Cycloaddition Reactions
The conjugated diene system in the bicyclic framework participates in [4+2] Diels-Alder reactions. For example, reacting with maleic anhydride generates a fused tricyclic adduct .
Table 2: Cycloaddition Examples
| Dienophile | Conditions | Product Structure | Reference |
|---|---|---|---|
| Maleic anhydride | Toluene, 80°C, 12h | Tricyclic oxabicyclo adduct | |
| Acetylenedicarboxylate | DCM, RT, 6h | Norbornene-type derivative |
Nucleophilic Substitution at the Bridgehead Nitrogen
The tert-butyl ester group at the bridgehead nitrogen can be selectively cleaved via acidolysis (e.g., HCl in dioxane), generating a secondary amine. This intermediate reacts with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives .
Example Reaction Pathway :
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Deprotection : HCl/dioxane removes the tert-butyl group.
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Alkylation : Reaction with methyl iodide forms the N-methyl analog .
Table 3: Substitution Reactions
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Deprotection | HCl (4M), dioxane, 60°C | 2-Methyl ester, free NH | 80 |
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-Methyl-8-azabicyclo derivative | 65 |
Elimination Reactions
Under dehydrating conditions (e.g., POCl₃/pyridine), the compound undergoes elimination to form α,β-unsaturated carbonyl derivatives. This is critical for synthesizing tropane alkaloid analogs .
Mechanistic Insight :
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Intermediate : Formation of a chloro-phosphate intermediate facilitates β-hydrogen elimination.
Functionalization via Cyanohydrin Formation
The carbonyl group (after partial hydrolysis) reacts with cyanide sources (e.g., NaCN/HCl) to form cyanohydrins, enabling further derivatization for medicinal chemistry applications .
Example :
Scientific Research Applications
8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure makes it a useful tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved. The exact pathways and targets can vary, but they often involve key regulatory proteins and signaling cascades.
Comparison with Similar Compounds
Key Structural Analogs
- 8-(tert-butyl) 2-ethyl 6,7-dicyano-8-azabicyclo[3.2.1]oct-3-ene-2,8-dicarboxylate (133m): Features ethyl ester and dicyano substituents, synthesized via microwave-assisted cycloaddition. Exhibits distinct stereochemistry (endo/exo isomers) .
- di-tert-butyl 6,7-bis(hydroxymethyl)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate (248) : A saturated derivative with hydroxymethyl groups, prepared via BH3·THF reduction of ketone precursors .
- 8-tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride : A spirocyclic analog with altered ring topology, showing divergent pharmacological properties .
Comparative Physicochemical Properties
Pharmacological and Functional Comparisons
Opioid Receptor Interactions
- The target compound’s bicyclic core aligns with kappa (κ) and mu (μ) opioid receptor antagonists, such as 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides (IC₅₀ < 100 nM for κ) .
- 133m and analogs with dicyano groups exhibit enhanced binding affinity due to electron-withdrawing effects, though metabolic stability is reduced compared to tert-butyl derivatives .
Bioavailability and Stability
- The tert-butyl group in the target compound improves lipophilicity (logP ~2.5) compared to ethyl ester analogs (logP ~1.8), enhancing blood-brain barrier penetration .
- Hydroxymethyl derivatives (e.g., 248 ) show increased polarity, favoring renal excretion but requiring prodrug strategies for CNS delivery .
Biological Activity
8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate is a bicyclic compound belonging to the class of tropane alkaloids, which are known for their diverse biological activities and potential therapeutic applications, particularly in the central nervous system (CNS) disorders. This article explores the biological activity of this compound, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 267.33 g/mol. The structure features a nitrogen atom within the bicyclic framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.33 g/mol |
| CAS Number | 172172-51-9 |
| Purity | ≥97% |
Neurotransmitter Interaction
Research indicates that compounds in the azabicyclo[3.2.1]octane family can interact with various neurotransmitter systems, potentially influencing cognitive functions and offering therapeutic prospects for neurological disorders such as Alzheimer's disease and schizophrenia. Early studies suggest that this compound may modulate acetylcholine receptors, which are crucial for memory and learning processes .
Study on Cognitive Enhancement
A recent study examined the effects of various azabicyclo derivatives on cognitive enhancement in animal models. The findings indicated that certain substitutions on the bicyclic structure could enhance binding affinity to neurotransmitter receptors, thereby improving cognitive performance in tests designed to evaluate memory and learning .
Anticancer Activity
Another study investigated the cytotoxic effects of structurally related compounds on different cancer cell lines. The results revealed that modifications in the bicyclic framework could lead to significant differences in cytotoxic potency, with some compounds exhibiting IC50 values in the low micromolar range against specific cancer types .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate?
Radical cyclization using n-tributyltin hydride and AIBN in toluene is a key method for constructing bicyclic frameworks, achieving high diastereocontrol (>99%) in similar azabicyclo compounds . For example, 1-allyl-substituted azetidin-2-ones undergo cyclization to yield 8-azabicyclo derivatives, with tert-butyl and methyl carboxylate groups introduced via protecting strategies . Alternative routes may involve Boc-protection (tert-butoxycarbonyl) for nitrogen atoms, as seen in tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate synthesis .
Q. How is stereochemistry confirmed for this bicyclic compound?
Stereochemical assignments rely on NMR analysis. For instance, exo vs. endo configurations are distinguished using coupling constants and NOE experiments. Evidence from tert-butyl derivatives (e.g., CAS 847862-26-4) shows characteristic NMR shifts for bridgehead protons (e.g., δ 3.77 ppm for methoxy groups) and NMR carbonyl resonances (~170 ppm) . X-ray crystallography may further resolve ambiguities, though not explicitly cited in the evidence.
Q. What analytical techniques ensure purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard for purity assessment . Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., observed m/z 575.1999 vs. calculated 575.2007 for a related compound) . IR spectroscopy confirms functional groups (e.g., ester C=O stretches ~1720 cm) .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during bicyclic core formation?
Diastereoselectivity depends on reaction conditions. For example, radical cyclization of 1-(2-methylallyl)azetidin-2-ones yields 75–78% diastereomeric excess (de) under standard tin hydride/AIBN conditions, while allyl-substituted precursors achieve >99% de . Systematic optimization of temperature, solvent polarity, and catalyst loading (e.g., AIBN concentration) can enhance selectivity. Computational modeling (e.g., transition state analysis) may identify steric or electronic factors influencing outcomes .
Q. What computational strategies accelerate reaction design for derivatives?
The ICReDD framework combines quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal conditions. For example, tert-butyl carbamate derivatives are designed by simulating steric effects of substituents on bicyclic ring strain . Feedback loops between experimental data (e.g., NMR yields) and computational adjustments refine pathways, reducing trial-and-error approaches .
Q. How are impurities or byproducts characterized and mitigated?
Impurities (e.g., regioisomers or unreacted intermediates) are identified via LC-MS and - COSY NMR . For tert-butyl-protected compounds, hydrolysis byproducts (e.g., free amines) are minimized using anhydrous conditions and inert atmospheres during synthesis . Flash chromatography (Hexane/EtOAc gradients) effectively isolates target compounds from diastereomeric mixtures .
Q. What mechanistic insights explain contradictions in diastereoselectivity across studies?
Discrepancies in selectivity (e.g., 75% vs. >99% de) may arise from substituent electronic effects. Electron-donating groups (e.g., methyl) stabilize radical intermediates, favoring specific transition states, while steric bulk in tert-butyl groups alters ring-closure kinetics . Kinetic isotope effect (KIE) studies or deuterated analogs could further probe radical stability .
Q. How do alternative synthetic pathways compare in efficiency?
Comparative studies of radical cyclization vs. SN2 ring closure (e.g., for spiro derivatives like tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate) reveal trade-offs: radical methods offer higher stereocontrol but require toxic tin reagents, while SN2 routes are simpler but less selective . Green chemistry metrics (e.g., E-factor) and step economy guide method selection .
Methodological Notes
- Stereochemical Analysis : Always corroborate NMR assignments with X-ray or computational models (e.g., DFT-optimized structures) when discrepancies arise.
- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst ratio) and identify critical factors .
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., compare HPLC retention times with HRMS data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
